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2-Butyrylfuran

Flavor volatility Distillation Process engineering

2-Butyrylfuran (CAS 4208-57-5), systematically named 1-(furan-2-yl)butan-1-one, is an aryl alkyl ketone belonging to the 2-acylfuran subclass of heterocyclic flavor compounds. It is recognized as a volatile constituent of roasted coffee and cocoa butter and is listed as FEMA 4083 with JECFA number 1507 for use as a flavoring agent.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 4208-57-5
Cat. No. B1583826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyrylfuran
CAS4208-57-5
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=CO1
InChIInChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-6H,2,4H2,1H3
InChIKeyGONWJZJNVDRECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyrylfuran (CAS 4208-57-5) Procurement & Selection Guide for Flavor and Fragrance Research


2-Butyrylfuran (CAS 4208-57-5), systematically named 1-(furan-2-yl)butan-1-one, is an aryl alkyl ketone belonging to the 2-acylfuran subclass of heterocyclic flavor compounds [1]. It is recognized as a volatile constituent of roasted coffee and cocoa butter and is listed as FEMA 4083 with JECFA number 1507 for use as a flavoring agent [2][3]. Its molecular formula is C₈H₁₀O₂ (MW 138.16), and it presents as a colourless to pale yellow liquid with a characteristic balsamic aroma .

Why 2-Acylfuran Analogs Cannot Be Interchanged with 2-Butyrylfuran in Flavor Formulation


The 2-acylfuran series (2-acetylfuran, 2-propionylfuran, 2-butyrylfuran, 2-valerylfuran) exhibits systematic changes in physicochemical properties—boiling point, LogP, and vapor pressure—as a function of acyl chain length, which directly govern volatility, partition behavior, and sensory character [1]. Regulatory evaluation further partitions these substances: 2-butyrylfuran (FL-no: 13.105) resides in EFSA subgroup VI-B alongside 2-acetylfuran (FL-no: 13.054) and others, where genotoxicity concerns historically required case-by-case assessment, and the FDA has ceased supporting seven synthetic furan flavoring substances including 2-butyrylfuran [2][3]. Simply substituting one homolog for another without accounting for these differences can lead to mismatched volatility profiles, altered aroma character, and non-compliance with evolving regulatory frameworks [4].

Quantitative Differentiation Evidence for 2-Butyrylfuran vs. 2-AcylFuran Analogs


Boiling Point Differentiation: 2-Butyrylfuran vs. 2-Acetylfuran vs. 2-Propionylfuran

2-Butyrylfuran exhibits a significantly higher atmospheric boiling point than its shorter-chain homologs, directly impacting its behavior in thermal processing, distillation, and headspace partitioning. The boiling point of 192 °C (760 mmHg) for 2-butyrylfuran represents a 125 °C increase over 2-acetylfuran (67 °C at 10 mmHg) and is 6 °C above that of 2-propionylfuran (186 °C at 760 mmHg) [1]. This progressive increase follows the addition of methylene groups in the acyl side chain and translates to substantially lower vapor pressure for 2-butyrylfuran (~0.25 mmHg at 25 °C) compared to 2-acetylfuran (~0.77 mmHg at 25 °C) [2].

Flavor volatility Distillation Process engineering

Lipophilicity (LogP) Differentiation: Impact on Matrix Partitioning and Flavor Release

The computed LogP of 2-butyrylfuran (AlogP 2.26; XlogP3 1.30) is markedly higher than that of its shorter-chain congeners, reflecting the lipophilic contribution of the butyryl chain [1]. For 2-propionylfuran, the estimated LogP is approximately 1.03, and for 2-acetylfuran, it is approximately 0.8–1.0 [2]. This ≥1.2 LogP unit difference translates to an over 15-fold increase in theoretical octanol-water partition coefficient for 2-butyrylfuran relative to 2-acetylfuran .

Flavor delivery Octanol-water partition Food matrix interaction

Regulatory Safety Subgroup Classification and Genotoxicity Resolution: 2-Butyrylfuran (EFSA FL-no: 13.105) vs. 2-Acetylfuran (FL-no: 13.054)

Under the EFSA Flavouring Group Evaluation 67 Revision 3 (FGE.67Rev3, 2021), 2-butyrylfuran (FL-no: 13.105, subgroup VI-B) was evaluated alongside 2-acetylfuran (FL-no: 13.054, subgroup VI-B) and 2-pentylfuran (FL-no: 13.059, subgroup IV) [1]. The EFSA FAF Panel used new genotoxicity and toxicity data for 2-acetylfuran and 2-pentylfuran as representative substances for their respective subgroups. Based on these data, the Panel concluded that the concern for genotoxicity is ruled out for both representative substances and consequently for the substances they represent, including 2-butyrylfuran [1]. However, the Panel noted that for 18 substances (including FL-no: 13.105), the mTAMDI intake estimates are above the threshold of toxicological concern (TTC) for their structural classes, and more reliable data on uses and use levels are required to finalize their evaluation [1]. Additionally, the FDA no longer supports the use of 2-butyrylfuran as one of the seven synthetic flavoring substances in its inventory [2].

Flavor safety assessment Genotoxicity EFSA evaluation

Physical State and Handling Differentiation: 2-Butyrylfuran (Liquid) vs. 2-Acetylfuran and 2-Propionylfuran (Low-Melting Solids)

2-Butyrylfuran has a melting point of 10–12 °C and presents as a liquid under standard ambient conditions (room temperature ~20–25 °C) . In contrast, 2-acetylfuran (mp 26–30 °C) and 2-propionylfuran (mp 26–30 °C) are low-melting solids at room temperature that require warming or solvent dilution before liquid handling [1]. 2-Butyrylfuran also requires cold storage (2–8 °C) to maintain stability, whereas 2-propionylfuran is typically stored at −20 °C . The flash point of 2-butyrylfuran (87.7 °C) is higher than that of 2-acetylfuran (71 °C) and 2-propionylfuran (78.3 °C), indicating a reduced flammability hazard during heated operations .

Formulation handling Cold-chain logistics Flavor compounding

Natural Occurrence Matrix: Cocoa-Specific Occurrence of 2-Butyrylfuran vs. Broader Occurrence of 2-Acetylfuran

2-Butyrylfuran has been specifically identified as a constituent of coffee aroma and cocoa butter, with confirmed detection in Arabica coffee (Coffea arabica), Robusta coffee (Coffea canephora), and cocoa products (Theobroma cacao) [1][2]. In contrast, 2-acetylfuran shows a much broader natural occurrence profile—in addition to coffee, it is found in potato chips, roasted beef, roasted pork, beer, tomato sauce, rum, red wine, and green tea [3]. 2-Propionylfuran has been identified in carob (Ceratonia siliqua) and coffee [4]. This differential occurrence pattern means that 2-butyrylfuran provides a more targeted cocoa/coffee authenticity signal for natural flavor reconstitution applications.

Natural flavor Cocoa aroma Coffee volatile

Optimal Application Scenarios for 2-Butyrylfuran (CAS 4208-57-5) Based on Quantitative Differentiation Evidence


Cocoa Butter and Chocolate Flavor Reconstitution

2-Butyrylfuran is a confirmed constituent of cocoa butter aroma and is detected in both cocoa beans and cocoa products . Its balsamic-fruity sensory profile at 10% in dipropylene glycol, combined with its higher LogP (~2.26) relative to 2-acetylfuran, makes it particularly suited for reconstituting the fatty-phase aroma of chocolate, where lipophilic partitioning into cocoa butter is essential for authentic flavor release . In contrast, 2-acetylfuran, with its lower LogP (~0.8), partitions less efficiently into the lipid phase and carries additional almond/nutty/cereal notes that may deviate from a pure cocoa profile [1].

Heat-Processed Food Flavor Systems Requiring Thermal Stability

With a boiling point of 192 °C and flash point of 87.7 °C, 2-butyrylfuran offers superior thermal retention during baking, extrusion, and frying compared to 2-acetylfuran (bp 67 °C at 10 mmHg; flash point 71 °C) . The lower vapor pressure (~0.25 mmHg vs. ~0.77 mmHg for 2-acetylfuran) means reduced evaporative loss during high-temperature processing, making 2-butyrylfuran the preferred choice for baked goods, roasted nut coatings, and heat-extruded snack flavorings where the more volatile acetyl homolog would flash off .

Liquid Flavor Compounding Without Pre-Heating or Solvent Dilution

2-Butyrylfuran's melting point of 10–12 °C means it remains in a free-flowing liquid state at standard ambient temperatures (≥20 °C), unlike 2-acetylfuran (mp 26–30 °C) and 2-propionylfuran (mp 26–30 °C), which require warming or solvent pre-dilution for accurate volumetric dispensing . This physical form advantage directly translates to reduced labor steps, lower solvent usage, and improved dosing precision in high-throughput flavor compounding operations, where the ability to handle a neat liquid at room temperature is a measurable operational efficiency gain .

Beverage Emulsion Flavor Systems Requiring Oil-Phase Partitioning Control

The elevated LogP of 2-butyrylfuran (AlogP 2.26) compared to 2-acetylfuran (~0.8) and 2-propionylfuran (~1.0) means that, at equilibrium, 2-butyrylfuran partitions more strongly into the oil phase of emulsion-based beverages (e.g., flavored coffee drinks, chocolate milk) . This property allows formulators to control the temporal aroma release profile—2-butyrylfuran provides slower, more sustained release from the oil droplets, while 2-acetylfuran partitions more rapidly into the aqueous headspace. For products targeting a lingering cocoa-balsamic aftertaste rather than an immediate volatile burst, 2-butyrylfuran is the mechanistically rational choice .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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